molecular formula C8H6BrNO4 B2861474 3-Bromo-4-methyl-2-nitrobenzoic acid CAS No. 320740-32-7

3-Bromo-4-methyl-2-nitrobenzoic acid

Cat. No. B2861474
M. Wt: 260.043
InChI Key: JZFRBFOZDYWGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methyl-2-nitrobenzoic acid is a derivative of benzoic acid . It has been synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones .


Synthesis Analysis

The compound has been synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It also participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . In another method, it is used as a key raw material in a novel telescopic process for synthesizing chlorantraniliprole .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-methyl-2-nitrobenzoic acid is CHBrNO. It has an average mass of 246.015 Da and a monoisotopic mass of 244.932358 Da .


Chemical Reactions Analysis

The compound participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . It is also used as a key raw material in the synthesis of chlorantraniliprole .


Physical And Chemical Properties Analysis

The compound is a derivative of benzoic acid . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Synthesis of Complex Compounds

Solubility and Thermodynamic Studies

The solubility of 3-Bromo-4-methyl-2-nitrobenzoic acid and its derivatives in various solvents has been a subject of interest. Studies have determined its solubility in multiple organic solvents and analyzed the dissolution process's thermodynamics. These studies are critical for optimizing the purification processes of the compounds and understanding their dissolution behavior in different media (Yüfang Wu, Yanchao Di, Xiaolu Zhang, & Yanting Zhang, 2016).

Magnetic and Electronic Properties

The compound and its derivatives are used in studying magnetic and electronic properties. For instance, coordination complexes involving 4-methyl-3-nitrobenzoic acid have been synthesized and analyzed for their magnetic behaviors. These studies contribute to the understanding of magnetic materials and their potential applications (Jumei Tian, Bo Li, Xiaoying Zhang, Xiaolei Li, Xiaoliang Li, & Jingping Zhang, 2013).

Crystallography and Molecular Structure

Crystallographic studies using compounds like 3-Bromo-4-methyl-2-nitrobenzoic acid help in understanding the molecular structure, electronic structure, and molecular electrostatic potential of various compounds. These studies provide insights into the nature of intermolecular interactions and help in designing and synthesizing materials with desired properties (S. Pramanik, Tanusri Dey, & A. K. Mukherjee, 2019).

Stability and Purity Analysis

The stability and purity of 3-Bromo-4-methyl-2-nitrobenzoic acid and its derivatives are crucial for their practical applications. Techniques like high-performance liquid chromatography-ultraviolet (HPLC-UV) assays have been developed to establish stability, selectivity, and purity, ensuring the reliability of these compounds in various applications (Maria Betânia de Freitas, E. Lages, Isadora Marques Brum Gonçalves, R. B. de Oliveira, & C. D. Vianna-Soares, 2014).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid food, drug, pesticide or biocidal product use .

Future Directions

The compound has potential applications in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . It is also used as a key raw material in the synthesis of chlorantraniliprole , suggesting its potential use in the development of new pesticides.

properties

IUPAC Name

3-bromo-4-methyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFRBFOZDYWGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-2-nitrobenzoic acid

Citations

For This Compound
1
Citations
J Clews, ADM Curtis, H Malkin - Tetrahedron, 2000 - Elsevier
… Subsequent diazotisation and Sandmeyer bromination gave 3-bromo-4-methyl-2-nitrobenzoic acid (40) in 80% yield. Esterification was necessary as the Ullmann coupling shows low …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.